2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
CAS No.: 903295-79-4
Cat. No.: VC6693727
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903295-79-4 |
|---|---|
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 340.81 |
| IUPAC Name | 2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H17ClN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
| Standard InChI Key | TUWBULTYTICJKZ-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl |
Introduction
Molecular Architecture and Structural Features
Core Framework and Substituents
The compound’s IUPAC name, 2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide, delineates its intricate structure. The azatricyclo[6.3.1.0^{4,12}]dodeca-triene system forms a bridged bicyclic backbone fused with a lactam ring (2-oxo-1-azatricyclo), while the 2-chlorobenzamide group is appended via a sulfonamide linkage. Key features include:
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Chloro substituent at the benzamide’s ortho position, enhancing electrophilicity.
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Methyl group at the 3-position of the azatricyclo system, influencing steric interactions.
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Lactam ring (2-oxo group), a common pharmacophore in bioactive molecules.
The SMILES string CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl confirms these substituents and connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₂ | |
| Molecular Weight | 340.81 g/mol | |
| IUPAC Name | 2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| InChI Key | TUWBULTYTICJKZ-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s assembly likely involves:
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Construction of the azatricyclo core via intramolecular cyclization of a precursor amine or lactam.
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Sulfonamide coupling between the azatricyclo amine and 2-chlorobenzoyl chloride.
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Purification via chromatography or crystallization.
Analogous tricyclic systems, such as CID 16823268, employ similar cyclization strategies, suggesting shared synthetic logic .
Spectroscopic Characterization
Although experimental spectral data (e.g., NMR, IR) are unpublished, computational tools predict:
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¹H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and lactam carbonyl (δ 170–175 ppm).
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MS: Molecular ion peak at m/z 340.81 (M⁺).
Physicochemical and Computational Properties
Solubility and Stability
Solubility data are unavailable, but the compound’s logP (calculated ~3.1) suggests moderate lipophilicity, aligning with tricyclic analogs . Stability under physiological conditions remains uncharacterized, though the lactam ring may confer susceptibility to hydrolysis.
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| XLogP3 | ~3.1 | Estimated via analogs |
| Hydrogen Bond Donors | 2 | Structure-based |
| Hydrogen Bond Acceptors | 4 | Structure-based |
| Rotatable Bonds | 3 | SMILES analysis |
Future Directions and Challenges
Synthetic Optimization
Improving yield and scalability requires exploring alternative cyclization catalysts (e.g., palladium-mediated) and greener solvents.
Biological Evaluation
Priority areas include:
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Anticancer Activity: Testing against NCI-60 cell lines.
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Antimicrobial Screening: Given the chloro-benzamide motif’s historical efficacy .
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Neuropharmacology: Given structural similarity to benzazepine derivatives .
Computational Modeling
Molecular dynamics simulations could elucidate binding modes, while QSAR studies may guide derivative design.
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